euphoscopin C
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Overview
Description
Euphoscopin C is a diterpenoid compound isolated from the plant Euphorbia helioscopia . This compound belongs to the jatrophane-type diterpenes, which are known for their complex structures and diverse biological activities . This compound has garnered attention due to its significant cytotoxic activity and potential therapeutic applications .
Preparation Methods
Euphoscopin C is typically isolated from Euphorbia helioscopia through a series of chromatographic techniques . The plant material is first extracted using solvents such as methanol or ethanol. The crude extract is then subjected to various chromatographic methods, including silica gel, RP-18 silica gel, and Sephadex LH-20 column chromatography, to purify this compound
Chemical Reactions Analysis
Euphoscopin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Euphoscopin C has been extensively studied for its cytotoxic activity against various cancer cell lines . It has shown significant potential in enhancing the cytotoxic activity of natural killer cells against cancer cells . Additionally, this compound has been investigated for its anti-inflammatory, anti-HIV, and multidrug resistance-reversing activities . These properties make it a promising candidate for drug discovery and development programs targeting various diseases.
Mechanism of Action
The mechanism of action of euphoscopin C involves its interaction with specific molecular targets and pathways . This compound is known to inhibit P-glycoprotein, a protein involved in multidrug resistance in cancer cells . By inhibiting this protein, this compound can enhance the efficacy of chemotherapeutic agents and overcome drug resistance. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Euphoscopin C is part of a larger group of jatrophane-type diterpenes, which include compounds such as euphoscopin A, euphoscopin B, and euphoscopin F . These compounds share similar structural features but differ in their specific biological activities and potency. For example, euphoscopin F has shown significant cytotoxicity against HL-60 cell lines, while euphoscopin B and this compound have demonstrated varying degrees of activity against different cancer cell lines . The unique structural features of this compound, such as its specific arrangement of functional groups, contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C38H44O9 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
[(1S,2R,3aR,4R,5R,6E,11R,12E,13aS)-3a,4-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate |
InChI |
InChI=1S/C38H44O9/c1-23-18-19-37(6,7)32(41)21-31(45-35(42)28-14-10-8-11-15-28)24(2)20-30-33(46-36(43)29-16-12-9-13-17-29)25(3)22-38(30,47-27(5)40)34(23)44-26(4)39/h8-20,23,25,30-31,33-34H,21-22H2,1-7H3/b19-18+,24-20+/t23-,25-,30+,31-,33+,34-,38-/m1/s1 |
InChI Key |
ZMQZEEAERZPRGX-CFAJCEJWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C/[C@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C4=CC=CC=C4)\C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C4=CC=CC=C4)C)OC(=O)C |
Origin of Product |
United States |
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